molecular formula C13H17BBrFO2 B3049522 2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096332-57-7

2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3049522
CAS No.: 2096332-57-7
M. Wt: 314.99
InChI Key: CWIYMJFSXNPNHT-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronate esters, characterized by the 1,3,2-dioxaborolane backbone with tetramethyl substituents. The bromomethyl group at the 2-position and fluorine at the 3-position of the phenyl ring confer unique reactivity and electronic properties.

Properties

IUPAC Name

2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIYMJFSXNPNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901141181
Record name 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096332-57-7
Record name 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(bromomethyl)-3-fluorobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
The compound acts as an effective boron source in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The bromomethyl group facilitates the coupling with various nucleophiles, enhancing the versatility of synthetic pathways.

Table 1: Typical Cross-Coupling Reactions Involving the Compound

Reaction TypeNucleophileProduct ExampleReference
Suzuki CouplingAryl Boronic AcidsBiaryl Compounds
Stille CouplingOrganotin ReagentsAryl-Stannane Products
Negishi CouplingOrganozinc ReagentsAryl-Zinc Compounds

Medicinal Chemistry

Anticancer Agents
Research indicates that derivatives of this compound exhibit promising anticancer activity. The incorporation of fluorine and bromine atoms enhances biological activity and selectivity towards cancer cells. Studies have shown that these compounds can inhibit tumor growth in vitro and in vivo.

Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 5 µM. This highlights its potential as a lead compound for further development into anticancer therapeutics .

Materials Science

Polymer Chemistry
The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties. Its boron-containing structure allows for the formation of boron-doped materials that exhibit improved thermal and electrical properties.

Table 2: Properties of Boron-Doped Polymers

Polymer TypeEnhancement TypeApplication Area
Conductive PolymersElectrical ConductivityFlexible Electronics
Thermally Stable PolymersThermal StabilityAerospace Materials

Environmental Applications

Wastewater Treatment
Recent studies have explored the use of boron compounds in wastewater treatment processes. The unique reactivity of dioxaborolane derivatives allows for the removal of heavy metals from industrial effluents through complexation mechanisms.

Case Study: Heavy Metal Removal
A research article detailed the efficacy of using this compound to remove lead ions from aqueous solutions, achieving over 90% removal efficiency under optimized conditions . This application underscores its potential role in environmental remediation strategies.

Mechanism of Action

The mechanism of action of 2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Lacks the fluorine atom and features bromine at the para position.
  • 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () :
    A positional isomer with bromomethyl at the 5-position and fluorine at the 2-position. Steric hindrance and electronic distribution differ, which may alter alkylation efficiency .
  • 2-(3-Fluorophenyl)- and 2-(4-Fluorophenyl)- derivatives (): Fluorine at meta or para positions modifies the boronate’s Lewis acidity.

Table 1: Substituent Effects on Key Properties

Compound Bromine Position Fluorine Position Melting Point/State Reactivity Notes
Target Compound 2 3 Liquid (Yellow) High cross-coupling activity
2-(4-Bromophenyl)- analog () 4 None Liquid (Colorless) Moderate reactivity in couplings
2-(3-Fluorophenyl)- analog () None 3 Solid (~85°C) Enhanced stability; lower acidity

Reactivity in Cross-Coupling and Alkylation

  • The bromomethyl group enables alkylation of nucleophiles (e.g., pyrrole in ). The fluorine atom ortho to boron may stabilize the transition state in Suzuki reactions by modulating electron density .
  • 2-(9-Anthryl)- analog () : Lacking halogens, it is less reactive in alkylation but excels in conjugation-dependent applications (e.g., OLEDs) .

Biological Activity

2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural characteristics and reactivity. This article delves into the biological activity of this compound, highlighting its applications in various fields, particularly in drug development and bioconjugation.

  • Molecular Formula : C13H17BBrFO2
  • Molecular Weight : 314.99 g/mol
  • CAS Number : 1029439-49-3
  • Structure : The compound features a dioxaborolane ring which enhances its stability and reactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Organic Synthesis :
    • Serves as a versatile building block for synthesizing complex organic molecules.
    • Particularly useful in the pharmaceutical industry for developing new drugs.
  • Cross-Coupling Reactions :
    • Employed in palladium-catalyzed cross-coupling reactions essential for forming carbon-carbon bonds.
    • Facilitates the development of novel materials and pharmaceuticals.
  • Bioconjugation :
    • Its unique reactivity allows for attaching biomolecules to surfaces or other molecules.
    • Enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents.
  • Polymer Chemistry :
    • Used in modifying polymers to enhance their properties for applications in coatings and adhesives.
    • Improves performance and durability of materials.

Case Study 1: Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific signaling pathways involved in cancer cell proliferation. For instance, studies have shown that derivatives can selectively inhibit the ERK pathway, which is crucial in regulating cell growth and survival .

Case Study 2: Drug Development Applications

In drug development contexts, this compound has been tested as a potential candidate for creating targeted therapies. Its ability to facilitate bioconjugation has been leveraged to enhance the delivery of chemotherapeutics directly to tumor cells .

Data Table: Comparison of Biological Activities

Activity TypeDescriptionReference Sources
Organic SynthesisBuilding block for complex molecules
Cross-CouplingForms carbon-carbon bonds in drug synthesis
BioconjugationAttaches biomolecules to enhance drug targeting
Polymer ModificationImproves properties of polymers
Anticancer ActivityInhibits cancer cell proliferation via ERK pathway

Q & A

What is the optimal synthetic route for preparing 2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Basic Research Question
The compound is synthesized via nucleophilic substitution or boronic esterification. A validated method involves reacting a bromomethyl-fluorophenyl precursor with pinacol borane under Lewis acid catalysis. For example, cobalt-based catalysts (e.g., UiO-Co) in toluene at reflux yield boronic esters with ~80% efficiency . Purification typically employs flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product as a colorless oil or solid. Critical parameters include stoichiometric control of B₂pin₂ and reaction time to minimize proto-debromination byproducts .

How can researchers address challenges in characterizing boron-containing carbons via NMR for this compound?

Basic Research Question
Direct observation of carbons adjacent to boron (e.g., the dioxaborolane ring) is hindered by quadrupolar relaxation effects. Researchers should:

  • Use ¹H NMR to analyze aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.0–1.3 ppm).
  • Employ ¹¹B NMR to confirm boron environment (δ 30–35 ppm for dioxaborolanes).
  • Supplement with IR spectroscopy (B-O stretches at ~1350 cm⁻¹) and HRMS for molecular ion validation. Missing carbon signals in ¹³C NMR are expected and do not indicate impurities .

What role does this compound play in radical chain reactions, and how can its reactivity be optimized?

Advanced Research Question
The bromomethyl group enables deboronative radical generation under electrochemical or photochemical conditions. For example, in cross-electrophile couplings, the compound acts as an alkyl radical precursor via single-electron transfer (SET). Key optimizations:

  • Use LiClO₄ as an electrolyte to stabilize radicals.
  • Control applied potential to avoid over-oxidation.
  • Pair with nickel catalysts for C–C bond formation (e.g., coupling with aryl halides). Side reactions like β-hydride elimination are mitigated by steric hindrance from the fluorophenyl group .

How does the fluorophenyl substituent influence Suzuki-Miyaura cross-coupling efficiency?

Advanced Research Question
The electron-withdrawing fluorine atom enhances electrophilicity of the boronate, accelerating transmetallation with palladium catalysts. However, steric bulk from the bromomethyl group can reduce coupling yields. Methodological adjustments:

  • Use Pd(OAc)₂ with SPhos ligands for bulky substrates.
  • Optimize base (e.g., Cs₂CO₃) to prevent deboronation.
  • Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 4:1). Reported yields range from 55–85% depending on aryl halide partners .

What strategies improve the stability of this compound during storage and handling?

Basic Research Question
The bromomethyl group is hydrolytically sensitive. Best practices:

  • Store under inert atmosphere (argon) at –20°C.
  • Use anhydrous solvents (e.g., THF, DCM) during reactions.
  • Avoid prolonged exposure to light to prevent radical degradation.
  • Stabilize with radical inhibitors (e.g., BHT) for long-term storage. Purity degradation >5% after six months is typical; re-purify via column chromatography if necessary .

Are there reported biological applications of this compound or its derivatives in oncology research?

Advanced Research Question
While not directly studied, structurally analogous dioxaborolanes inhibit tumor proliferation via glycolysis suppression (e.g., in prostate cancer). Derivatives with bromomethyl groups can be conjugated to polyphenolic scaffolds (e.g., honokiol analogs) to enhance bioavailability and target mitochondrial oxidants. Biological assays require:

  • IC₅₀ determination using MTT assays.
  • ROS scavenging evaluation via DCFH-DA probes.
  • Metabolic profiling (e.g., Seahorse analysis) to confirm glycolysis inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.